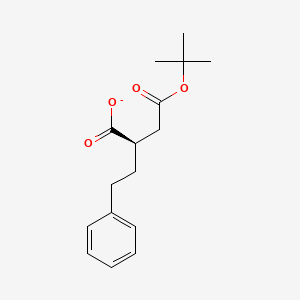
(2R)-4-tert-Butoxy-4-oxo-2-(2-phenylethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2-(2-phenylethyl)-, 4-(1,1-dimethylethyl) ester, (2R)-, also known by its CAS number 156109-58-9, is a chemical compound with the molecular formula C16H22O4 and a molecular weight of 278.348 . This compound is characterized by its unique structure, which includes a butanedioic acid backbone with a 2-phenylethyl group and a 4-(1,1-dimethylethyl) ester group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Butanedioic acid, 2-(2-phenylethyl)-, 4-(1,1-dimethylethyl) ester, (2R)- involves several steps. One common method includes the esterification of butanedioic acid with 2-phenylethanol and 4-(1,1-dimethylethyl) alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then heated under reflux to complete the esterification, followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
Butanedioic acid, 2-(2-phenylethyl)-, 4-(1,1-dimethylethyl) ester, (2R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Butanedioic acid, 2-(2-phenylethyl)-, 4-(1,1-dimethylethyl) ester, (2R)- is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2-(2-phenylethyl)-, 4-(1,1-dimethylethyl) ester, (2R)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Its ester group can undergo hydrolysis to release butanedioic acid and the corresponding alcohol, which can further participate in biochemical reactions .
Comparison with Similar Compounds
Butanedioic acid, 2-(2-phenylethyl)-, 4-(1,1-dimethylethyl) ester, (2R)- can be compared with similar compounds such as:
Butanedioic acid, 2-(2-phenylethyl)-, 4-(1,1-dimethylethyl) ester: This compound lacks the (2R) configuration, which may affect its reactivity and interaction with biological targets.
Butanedioic acid, 2-(2-phenylethyl)-, 4-(1,1-dimethylethyl) ester, (2S)-: The (2S) configuration may result in different stereochemical properties and biological activities.
Other esters of butanedioic acid: These compounds may have different alkyl or aryl groups, leading to variations in their chemical and physical properties.
Properties
CAS No. |
156109-58-9 |
|---|---|
Molecular Formula |
C16H21O4- |
Molecular Weight |
277.33 g/mol |
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(2-phenylethyl)butanoate |
InChI |
InChI=1S/C16H22O4/c1-16(2,3)20-14(17)11-13(15(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,19)/p-1/t13-/m1/s1 |
InChI Key |
BKBDCHIWGLDPNK-CYBMUJFWSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CCC1=CC=CC=C1)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CCC1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B12275062.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12275063.png)
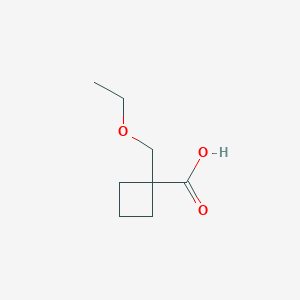
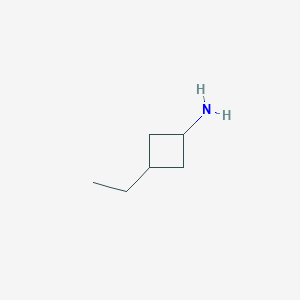

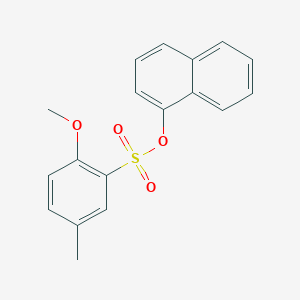
![(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12275098.png)


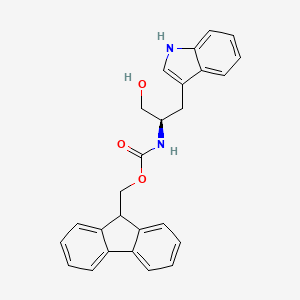
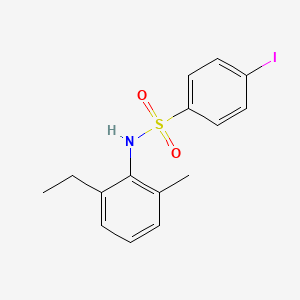
![3-Amino-1-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiourea](/img/structure/B12275111.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275129.png)
![N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12275132.png)
